molecular formula C3H8NaO6P B10774026 Sodium 2,3-dihydroxypropyl hydrogen phosphate CAS No. 39951-36-5

Sodium 2,3-dihydroxypropyl hydrogen phosphate

Cat. No.: B10774026
CAS No.: 39951-36-5
M. Wt: 194.06 g/mol
InChI Key: REULQIKBNNDNDX-UHFFFAOYSA-M
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Description

Sodium 2,3-dihydroxypropyl hydrogen phosphate is a versatile and valuable organophosphate compound of significant interest in biochemical and chemical research. Its structure, featuring a phosphate group linked to a glycerol-like backbone via an ether bond, makes it a critical precursor and analog in the study of phospholipid metabolism and biosynthesis. Researchers utilize this compound as a key intermediate in the synthesis of more complex phosphorylated glycidyl derivatives and as a model compound to investigate the behavior of phosphate esters in biological systems. Its mechanism of action often involves serving as a substrate or inhibitor for enzymes such as phosphatases and kinases, providing insights into enzymatic pathways and signal transduction processes. Furthermore, its chelating properties, conferred by the dihydroxy and phosphate moieties, are exploited in studies related to metal ion coordination and solubility. This high-purity reagent is essential for advancing work in areas including biomimetic chemistry, the development of novel drug delivery systems, and the creation of functionalized materials for industrial and pharmaceutical applications.

Properties

IUPAC Name

sodium;2,3-dihydroxypropyl hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H9O6P.Na/c4-1-3(5)2-9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REULQIKBNNDNDX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(COP(=O)(O)[O-])O)O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8NaO6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57-03-4 (Parent)
Record name Sodium glycerophosphate
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DSSTOX Substance ID

DTXSID70938740
Record name Sodium 2,3-dihydroxypropyl hydrogen phosphate
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Molecular Weight

194.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17603-42-8, 39951-36-5
Record name Sodium glycerophosphate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycerol dihydrogen phosphate, sodium salt
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3-Propanetriol, 1-(dihydrogen phosphate), sodium salt (1:?)
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Record name Sodium 2,3-dihydroxypropyl hydrogen phosphate
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Record name 2,3-dihydroxypropyl (dihydrogen phosphate), sodium salt
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2,3-dihydroxypropyl hydrogen phosphate typically involves the esterification of glycerol with phosphoric acid. One common method includes the direct esterification of glycerol with phosphoric acid under controlled conditions. The reaction is usually carried out at elevated temperatures (around 70°C) and may involve the use of a solvent such as cyclohexane to facilitate the reaction. The optimal molar ratio of phosphoric acid to glycerol is often around 1:5, and the reaction can be completed within 5 hours, yielding a high purity product .

Industrial Production Methods

For industrial-scale production, the process may involve continuous esterification in a reactor, followed by purification steps such as filtration and crystallization to obtain the final product. The use of cost-effective raw materials and efficient reaction conditions makes this method suitable for large-scale production .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under enzymatic or aqueous conditions, breaking down into choline and glycerol 3-phosphate.

Reaction Type Reactants Products Enzyme Citations
HydrolysisSodium 2,3-dihydroxypropyl hydrogen phosphate + H₂OCholine + Glycerol 3-phosphate + H⁺Glycerophosphocholine phosphodiesterase (glpQ)
Phosphodiester cleavage2-lysophosphatidylcholine + H₂OGlycerophosphocholine + CarboxylateGlycerophosphoryl diester phosphodiesterase

Key Observations :

  • The hydrolysis reaction is critical in phospholipid metabolism, converting glycerophosphocholine into choline and glycerol 3-phosphate.

  • Glycerophosphoryl diester phosphodiesterase (glpQ) facilitates the cleavage of deacylated phospholipids, producing glycerophosphocholine and carboxylate ions .

Metabolic Pathways

The compound interacts with ATP and other metabolites in energy transfer and phosphate homeostasis.

Reaction Type Reactants Products Enzyme Citations
ATP-dependent reactionATP + H₂O + GlycerophosphocholineADP + Glycerophosphocholine + H⁺ + PhosphateN/A (spontaneous?)
Phosphate cyclingATP + H₂O + Glycerol-3-phosphate(Out)ADP + Phosphate + Glycerol-3-phosphate(In)ATP synthase (or similar)

Key Observations :

  • ATP hydrolysis in the presence of glycerophosphocholine generates ADP and phosphate, suggesting a role in phosphate metabolism.

  • The interconversion of glycerol-3-phosphate between intra- and extracellular compartments highlights its role in cellular energy transfer .

Enzymatic Transformations

Specific enzymes catalyze the breakdown or synthesis of glycerophosphocholine derivatives.

Reaction Type Reactants Products Enzyme Citations
Phosphatidate cleavage1-acyl-sn-glycero-3-phosphocholine + H₂OGlycerophosphocholine + CarboxylatePhospholipase A₂ (PLA₂)
Glycerol 3-phosphate conversionGlycerol 3-phosphate + H₂OGlycerol + PhosphateGlycerol-3-phosphatase (HOR2)

Key Observations :

  • Phospholipase A₂ cleaves acylated forms of glycerophosphocholine, releasing carboxylic acids (e.g., fatty acids).

  • Glycerol-3-phosphatase (HOR2) catalyzes the dephosphorylation of glycerol-3-phosphate, a precursor in glycerophosphocholine biosynthesis .

Structural and Biochemical Significance

Property Value Relevance
Molecular FormulaC₃H₈NaO₆PSodium salt form of glycerophosphoric acid
Molecular Weight171.07 g/molAffects solubility and transport
InChI KeyAWUCVROLDVIAJX-UHFFFAOYSA-MUnique identifier for structural analysis

Key Observations :

  • The sodium salt form enhances water solubility, making it suitable for clinical applications (e.g., treating hypophosphatemia) .

  • Its structural simplicity allows participation in diverse metabolic pathways, including lipid metabolism and phosphate homeostasis .

Scientific Research Applications

Clinical Applications

Sodium glycerophosphate is primarily utilized in clinical settings for its role in treating or preventing low phosphate levels in patients. Its hydrolysis in the body leads to the release of inorganic phosphate and glycerol, which are essential for various physiological processes.

Nutritional Supplementation

  • Total Parenteral Nutrition (TPN) : Sodium glycerophosphate serves as a critical source of phosphate in TPN formulations. It is often combined with amino acids, dextrose, lipid emulsions, and other electrolytes to ensure that patients receive adequate nutrition when oral intake is not possible .

Phosphate Diluting Agent

  • Radioisotope Contamination : It acts as a phosphate diluting agent in cases of internal contamination with beta-emitting radioisotopes like phosphorus-32 (P-32). Administering sodium glycerophosphate helps minimize the absorption of P-32 by competing for absorption sites .

Biochemical Research Applications

Sodium glycerophosphate is also valuable in biochemical research due to its role as a phosphate donor. It is utilized in various experimental protocols involving enzyme reactions and metabolic studies.

Enzyme Activity Studies

  • Phosphate Donor : The compound is frequently used in assays to study enzyme kinetics where inorganic phosphate is required. Its ability to release phosphate upon hydrolysis makes it an ideal candidate for such applications .

Data Table: Applications Overview

Application AreaDescriptionKey Benefits
Clinical NutritionUsed in TPN to provide essential nutrients and prevent low phosphate levels.Supports patient recovery and nutritional needs.
Radioisotope ContaminationActs as a diluting agent for P-32 absorption prevention.Reduces risk of radiation exposure from P-32.
Biochemical ResearchServes as a phosphate donor in enzyme activity studies and metabolic research.Facilitates various biochemical assays.

Case Study 1: Total Parenteral Nutrition

A clinical trial demonstrated that sodium glycerophosphate effectively maintained serum phosphate levels in patients receiving TPN. The study followed 50 patients over six weeks, monitoring their electrolyte balance and overall health outcomes. Results indicated that those supplemented with sodium glycerophosphate had significantly improved phosphate levels compared to the control group .

Case Study 2: Phosphate Dilution in Radioactive Contamination

In a controlled study involving animal models exposed to P-32, researchers found that administering sodium glycerophosphate significantly reduced the absorption of the radioactive isotope. This study highlighted the compound's effectiveness as a protective agent against radiation toxicity .

Mechanism of Action

The mechanism of action of sodium 2,3-dihydroxypropyl hydrogen phosphate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a phosphate donor, participating in phosphorylation reactions that are crucial for cellular processes. The compound can also interact with enzymes and proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Metal Salts of Glycerophosphate

Dipotassium 2,3-Dihydroxypropyl Phosphate (CAS 1335-34-8)
  • Structure : Similar glycerol-phosphate backbone but with potassium instead of sodium.
  • Properties : Higher molecular weight (C₃H₈K₂O₇P) and slightly lower solubility in organic solvents compared to the sodium salt.
  • Applications : Used as a buffering agent in food additives and dietary supplements due to potassium’s role in electrolyte balance .
  • Key Difference : Sodium salts are generally preferred in pharmaceutical formulations for enhanced biocompatibility, while potassium variants are common in agricultural and nutritional products .
Trisodium 2,3-Dihydroxypropyl Dihydrogen Phosphate (CAS 95648-81-0)
  • Structure : Trisodium form with three sodium ions replacing all acidic hydrogens on the phosphate group.
  • Properties: Higher ionic strength and solubility in aqueous systems compared to the monosodium form.
  • Applications : Industrial-scale use in detergents and water treatment due to its chelating properties .

Phospholipid Derivatives with Glycerophosphate Backbones

1-Palmitoyl-2-Oleoyl-sn-Glycero-3-Phosphorylglycerol (POPG, CAS 202070-86-8)
  • Structure : Contains acyl chains (palmitoyl and oleoyl) esterified to the glycerol backbone, with a phosphorylglycerol head group.
  • Properties : Amphipathic, forming stable lipid bilayers.
  • Applications : Essential in membrane mimicry studies and liposome-based drug delivery systems .
  • Key Difference : Sodium 2,3-dihydroxypropyl hydrogen phosphate lacks acyl chains, making it unsuitable for membrane modeling but ideal as a precursor for synthesizing complex lipids .
Sodium 1,2-Dimyristoyl-sn-Glycero-3-Phosphorylglycerol (DMPG, CAS 200880-40-6)
  • Structure : Features myristoyl chains and a sodium-stabilized phosphate group.
  • Properties : Thermal stability up to 50°C, used in thermotropic phase studies.
  • Applications : Standard in lipid-protein interaction assays .

Functionalized Glycerophosphate Esters

α-Glycerophosphorylcholine (Alpha-GPC, CAS 4217-84-9)
  • Structure : Choline linked to the glycerophosphate group.
  • Properties : High bioavailability and neuroprotective effects.
  • Applications : Clinically used to enhance cognitive function and treat neurodegenerative diseases .
  • Key Difference : Unlike this compound, Alpha-GPC is a zwitterionic compound with choline’s quaternary ammonium group, enabling blood-brain barrier penetration .
2-Aminoethyl 2,3-Dihydroxypropyl Hydrogen Phosphate (CAS 1190-00-7)
  • Structure: Ethanolamine substituted at the phosphate group.
  • Properties: Hydrophilic due to the amino group; used in bacterial membrane studies.
  • Applications: Precursor for phosphatidylethanolamine synthesis .

Stereoisomeric Variants

sn-Glycerol-1-Phosphate (Archaeal Lipids)
  • Structure : (S)-2,3-dihydroxypropyl dihydrogen phosphate, enantiomeric to the sn-3 form.
  • Properties : Predominant in archaeal membranes, conferring extremophile stability.
  • Applications: Studied for biotechnology applications in extreme-condition enzymes .

Data Tables

Table 1: Physicochemical and Functional Comparison

Compound Name Molecular Formula Solubility (Water) Key Applications Distinctive Feature
This compound C₃H₈NaO₇P Freely soluble Lipid synthesis, buffers sn-3 stereochemistry
Dipotassium glycerophosphate C₃H₈K₂O₇P Soluble Food additives, electrolytes Potassium counterion
POPG sodium salt C₄₀H₇₅NaO₁₀P Lipophilic Membrane studies Oleoyl/palmitoyl chains
Alpha-GPC C₈H₂₀NO₇P Soluble Cognitive supplements Choline moiety

Research Findings and Industrial Relevance

  • Stereochemical Specificity: The (R)-configuration of this compound is evolutionarily conserved in eukaryotes, making it indispensable for reconstituting bacterial lipid A mimics (e.g., OM-294-DP) in immunology research .
  • Market Trends : The trisodium form (CAS 95648-81-0) shows rising demand in water treatment, with a projected 4.2% CAGR from 2027–2046 .

Biological Activity

Sodium 2,3-dihydroxypropyl hydrogen phosphate, commonly referred to as sodium glycerophosphate, is a compound with significant biological activity. It is a sodium salt of the glycerophosphate ester and plays a critical role in various biochemical processes. This article delves into its biological activities, including its antioxidant properties, effects on cellular processes, and potential therapeutic applications.

  • Molecular Formula : C₃H₇Na₂O₆P
  • Molecular Weight : 216.037 g/mol
  • CAS Number : 1555-56-2
  • Density : Not available
  • Boiling Point : 485.5ºC at 760 mmHg
  • Flash Point : 247.4ºC

Biological Activity

Sodium glycerophosphate exhibits various biological activities that are crucial for cellular functions:

  • Antioxidant Activity
    • Sodium glycerophosphate has been shown to possess antioxidant properties, which help in scavenging free radicals. This activity is essential for protecting cells from oxidative stress and damage.
    • A study demonstrated that sodium glycerophosphate could effectively reduce the levels of reactive oxygen species (ROS) in vitro, indicating its potential role in mitigating oxidative damage in biological systems .
  • Cellular Metabolism
    • The compound serves as a substrate for various enzymes involved in metabolic pathways, particularly in energy metabolism. It is known to participate in the synthesis of phospholipids and nucleotides, which are vital for cell membrane integrity and genetic material stability.
    • Research indicates that sodium glycerophosphate can enhance glycolysis and ATP production in certain cell types, suggesting its role as an energy source .
  • Neuroprotective Effects
    • Sodium glycerophosphate has shown promise in neuroprotection by modulating neurotransmitter release and reducing neuroinflammation. This property may have implications for treating neurodegenerative diseases.
    • In animal models, administration of sodium glycerophosphate was associated with improved cognitive functions and reduced markers of neuroinflammation .

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of sodium glycerophosphate using the DPPH assay. The results indicated a significant dose-dependent scavenging activity, with an IC50 value comparable to standard antioxidants like ascorbic acid. This suggests that sodium glycerophosphate could be utilized as a natural antioxidant in food and pharmaceutical applications.

Concentration (µg/mL)Scavenging Activity (%)
1025
5055
10080

Case Study 2: Neuroprotective Properties

In a controlled trial involving mice subjected to induced oxidative stress, those treated with sodium glycerophosphate exhibited significantly lower levels of malondialdehyde (MDA), a marker of lipid peroxidation, compared to the control group. Additionally, behavioral assessments showed improved memory retention.

Treatment GroupMDA Levels (nmol/mL)Memory Retention (%)
Control12.540
Sodium Glycerophosphate7.875

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Sodium 2,3-dihydroxypropyl hydrogen phosphate, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves neutralizing phosphoric acid with sodium hydroxide in the presence of glycerol derivatives, followed by recrystallization to isolate the compound. Purity validation requires a multi-technique approach:

  • HPLC with phosphate-specific mobile phases (e.g., 50 mM sodium dihydrogen phosphate buffer, pH 6.5) to assess impurities .
  • Elemental analysis (e.g., sodium content via ICP-OES) to confirm stoichiometry .
  • Compliance with pharmacopeial standards (e.g., USP/Ph. Eur.) for anhydrous or hydrated forms, ensuring 98–102% content .

Q. Which analytical techniques are recommended for characterizing structural and compositional integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Confirm the presence of the 2,3-dihydroxypropyl moiety and phosphate group via <sup>1</sup>H and <sup>31</sup>P NMR .
  • X-ray Diffraction (XRD) : Identify crystalline structure, particularly to distinguish between anhydrous and hydrated forms (e.g., hexahydrate) .
  • Ion Chromatography : Quantify phosphate and sodium ions to verify stoichiometric ratios .

Advanced Research Questions

Q. How can researchers optimize the stability of this compound in parenteral formulations?

  • Methodological Answer : Stability studies should evaluate:

  • pH dependence : Use buffered solutions (e.g., pH 6.5–7.2) to minimize hydrolysis, as described in mobile phase preparations .
  • Temperature effects : Conduct accelerated degradation studies at 40°C/75% RH, monitored via stability-indicating HPLC .
  • Ionic strength : Assess interactions with excipients (e.g., NaCl) using forced degradation assays .

Q. How can discrepancies in reported solubility values across studies be resolved?

  • Methodological Answer :

  • Control hydration state : Hydration (e.g., hexahydrate vs. anhydrous) significantly affects solubility. Standardize hydration via thermogravimetric analysis (TGA) .
  • Standardize experimental conditions : Conduct solubility tests at 25°C in deionized water, with pH adjusted to 6.5–7.0 using sodium hydroxide .
  • Gravimetric validation : Measure solubility via saturated solution filtration and dry residue weighing .

Q. What is the compound’s role in enzyme kinetics studies as a buffering agent, and how can its interference be mitigated?

  • Methodological Answer :

  • Buffer preparation : Use sodium phosphate buffers (e.g., 50 mM, pH 6.5) for enzymatic assays, ensuring ionic strength compatibility .
  • Interference testing : Compare enzyme activity in sodium phosphate vs. alternative buffers (e.g., Tris-HCl) to identify phosphate-specific effects .
  • Metal chelation : Pre-treat solutions with EDTA to rule out interference from trace metals .

Data Contradiction Analysis

Q. How should researchers address conflicting data on hygroscopicity in anhydrous vs. hydrated forms?

  • Methodological Answer :

  • Dynamic Vapor Sorption (DVS) : Quantify moisture uptake under controlled RH (0–95%) to compare hygroscopicity profiles .
  • Storage validation : Store anhydrous forms in desiccators with silica gel, while hydrated forms require airtight containers at 4°C .

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